Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate
Overview
Description
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate is an organic compound with the molecular formula C18H19NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-Pyridinedicarboxylate: Lacks the benzyloxy group, making it less versatile in certain reactions.
Dimethyl 2,6-Pyridinedicarboxylate: Similar structure but different ester groups, affecting its reactivity and applications.
Uniqueness
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate is unique due to the presence of the benzyloxy group, which enhances its chemical reactivity and binding affinity in biological systems. This makes it a valuable compound in both synthetic and medicinal chemistry .
Biological Activity
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate (DBPDC) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a benzyloxy group that enhances its reactivity and potential interactions with biological targets. This article explores the biological activity of DBPDC, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C18H19NO5
- Molecular Weight : 341.35 g/mol
- Structure : The presence of the benzyloxy group at the 4-position of the pyridine ring significantly influences its chemical properties and biological interactions.
DBPDC's biological activity can be attributed to several mechanisms:
- Enzyme Interaction : The benzyloxy group enhances binding affinity to specific enzymes, allowing DBPDC to modulate their activity. This interaction can lead to inhibition or activation of various biochemical pathways.
- Antioxidant Activity : Preliminary studies suggest that DBPDC may exhibit antioxidant properties, potentially through free radical scavenging mechanisms similar to those observed in other dihydropyridine derivatives .
- Antimicrobial Properties : Compounds with a pyridine nucleus have shown notable antimicrobial activities. DBPDC may possess similar properties, enhancing its therapeutic applications against bacterial and fungal infections .
Biological Activity Overview
The following table summarizes the key biological activities associated with DBPDC:
Case Studies
-
Antioxidant Activity Study :
In a comparative study of dihydropyridine derivatives, compounds similar to DBPDC were evaluated for their antioxidant capacity using DPPH and β-carotene assays. Results indicated that derivatives with electron-donating groups exhibited higher relative antioxidant activity (RAA) compared to standard antioxidants like ascorbic acid . -
Antimicrobial Efficacy :
A study on pyridine derivatives demonstrated significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. While specific data on DBPDC is limited, the structural similarities suggest that it may exhibit comparable efficacy . -
Anti-inflammatory Mechanism :
Research on related compounds indicated that they could inhibit leukotriene synthesis—a key mediator in inflammatory responses—by acting on specific hydrolases involved in leukotriene metabolism . This suggests a potential pathway through which DBPDC could exert anti-inflammatory effects.
Comparative Analysis with Similar Compounds
The following table compares DBPDC with related pyridine derivatives:
Compound | Chemical Structure | Biological Activity |
---|---|---|
Diethyl 2,6-Pyridinedicarboxylate | Lacks benzyloxy group | Limited reactivity in biological systems |
Dimethyl 2,6-Pyridinedicarboxylate | Different ester groups | Lower binding affinity compared to DBPDC |
Diethyl 4-(Hydroxy)pyridine-2,6-dicarboxylate | Hydroxyl instead of benzyloxy | Moderate antioxidant activity |
Properties
IUPAC Name |
diethyl 4-phenylmethoxypyridine-2,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-3-22-17(20)15-10-14(11-16(19-15)18(21)23-4-2)24-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVFTJRZQKBUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699780 | |
Record name | Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18986-14-6 | |
Record name | Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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